molecular formula C13H14O2 B13041868 Methyl 2-(3,4-dihydronaphthalen-2-yl)acetate CAS No. 41791-31-5

Methyl 2-(3,4-dihydronaphthalen-2-yl)acetate

Cat. No.: B13041868
CAS No.: 41791-31-5
M. Wt: 202.25 g/mol
InChI Key: BDUANKGJPLNVRE-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dihydronaphthalen-2-yl)acetate is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, characterized by the presence of a methyl ester group attached to a dihydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4-dihydronaphthalen-2-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(3,4-dihydronaphthalen-2-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid resins can be used to facilitate the esterification reaction. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dihydronaphthalen-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with fuming sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(3,4-dihydronaphthalen-2-yl)acetic acid or corresponding ketones.

    Reduction: Formation of 2-(3,4-dihydronaphthalen-2-yl)ethanol.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

Methyl 2-(3,4-dihydronaphthalen-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dihydronaphthalen-2-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby influencing biochemical processes.

Comparison with Similar Compounds

Methyl 2-(3,4-dihydronaphthalen-2-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(naphthalen-2-yl)acetate: Lacks the dihydro modification, resulting in different chemical and physical properties.

    Ethyl 2-(3,4-dihydronaphthalen-2-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and applications.

    Methyl 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetate:

Properties

IUPAC Name

methyl 2-(3,4-dihydronaphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-15-13(14)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUANKGJPLNVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=CC=CC=C2CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518527
Record name Methyl (3,4-dihydronaphthalen-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41791-31-5
Record name Methyl (3,4-dihydronaphthalen-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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